molecular formula C10H15F2NO4 B8462858 1-(Tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylic acid

1-(Tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylic acid

Cat. No. B8462858
M. Wt: 251.23 g/mol
InChI Key: UKVZRUUKVSWZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888464B2

Procedure details

A mixture of methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate (1.05 g, 2.63 mmol), methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate (1.43 g, 5.39 mmol) in MeOH (20 mL) and sodium hydroxide (10 mL, 40.0 mmol) was stirred at rt for 18 h. The reaction mixture was concentrated and adjusted to pH=4 using 1N HCl. A white solid precipitated from the solution and was collected by filteration. The filter cake was washed with water to yield 1.2 g of the crude product as a white solid. Crystallization from hexane/EtOAc gave 1.0 g (50%) of 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylic acid as a white solid. This intermediate was isolated as a single diastereoisomer wherein the CF2H substituent is syn to the carboxyl group.
Name
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:12]1([C:18]([O:20]C)=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=O)C1C=CC=CC=1.C(OC(NC1(C(OC)=O)CC1C(F)F)=O)(C)(C)C.[OH-].[Na+]>CO>[C:25]([O:24][C:22]([NH:11][C:12]1([C:18]([OH:20])=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=[O:23])([CH3:28])([CH3:26])[CH3:27] |f:2.3|

Inputs

Step One
Name
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C1(C(C1)C(F)F)C(=O)OC)C(=O)OC(C)(C)C
Name
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
A white solid precipitated from the solution
CUSTOM
Type
CUSTOM
Details
was collected by filteration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
to yield 1.2 g of the crude product as a white solid
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane/EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 151.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07888464B2

Procedure details

A mixture of methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate (1.05 g, 2.63 mmol), methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate (1.43 g, 5.39 mmol) in MeOH (20 mL) and sodium hydroxide (10 mL, 40.0 mmol) was stirred at rt for 18 h. The reaction mixture was concentrated and adjusted to pH=4 using 1N HCl. A white solid precipitated from the solution and was collected by filteration. The filter cake was washed with water to yield 1.2 g of the crude product as a white solid. Crystallization from hexane/EtOAc gave 1.0 g (50%) of 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylic acid as a white solid. This intermediate was isolated as a single diastereoisomer wherein the CF2H substituent is syn to the carboxyl group.
Name
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:12]1([C:18]([O:20]C)=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=O)C1C=CC=CC=1.C(OC(NC1(C(OC)=O)CC1C(F)F)=O)(C)(C)C.[OH-].[Na+]>CO>[C:25]([O:24][C:22]([NH:11][C:12]1([C:18]([OH:20])=[O:19])[CH2:14][CH:13]1[CH:15]([F:17])[F:16])=[O:23])([CH3:28])([CH3:26])[CH3:27] |f:2.3|

Inputs

Step One
Name
methyl 1-((benzyloxycarbonyl)(tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C1(C(C1)C(F)F)C(=O)OC)C(=O)OC(C)(C)C
Name
methyl 1-(tert-butoxycarbonylamino)-2-(difluoromethyl)cyclopropanecarboxylate
Quantity
1.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
A white solid precipitated from the solution
CUSTOM
Type
CUSTOM
Details
was collected by filteration
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
to yield 1.2 g of the crude product as a white solid
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane/EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(C(C1)C(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 151.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.